3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Bioactivity : A related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. This compound exhibited broad inhibitory activities toward fungi at a concentration of 1×10-4 (Xue Si-jia, 2011).
- Chemical Structure Analysis : The study of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a similar compound, involved analyzing its molecular structure and vibrational frequencies using computational methods, which may offer insights into the properties of the target compound (E. Taşal et al., 2009).
Biological Activities
- Antimicrobial Activities : Synthesis and evaluation of new pyridine derivatives, including structures related to the target compound, showed variable and modest activity against bacterial and fungal strains (N. Patel et al., 2011).
- Anti-Leukemic Activities : A compound structurally similar to the target molecule, 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, exhibited cytotoxic potential against leukemia cell lines, indicating possible applications in cancer research (J. Guillon et al., 2018).
Drug Development and Pharmacokinetics
- CCR5 Antagonist Synthesis : Novel non-peptide CCR5 antagonists incorporating similar structures to the target compound were synthesized and characterized, suggesting potential applications in drug development for treating conditions like HIV (H. Bi, 2014; Cheng De-ju, 2014).
- Metabolite Exposure Estimation : Research on a structurally related compound, (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, involving in vitro data and physiologically based pharmacokinetic modeling, can inform the understanding of metabolite exposure of similar compounds in humans (R. Obach et al., 2018).
Molecular Interaction and Docking Studies
- In-Silico Docking Studies : Analysis of substituted 2-aminobenzothiazoles derivatives, related to the target compound, using docking studies, provided insights into their interaction with microbial targets. This suggests potential for computational analysis in understanding the interactions of similar compounds (D. G. Anuse et al., 2019).
作用機序
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . They were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .
Mode of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might interact with specific receptors or enzymes in the hepatic stellate cells, leading to the inhibition of fibrosis .
Biochemical Pathways
Given the anti-fibrotic activity of similar compounds, it can be speculated that this compound might affect the pathways related to collagen synthesis and deposition, which are key processes in the development of fibrosis .
Pharmacokinetics
Similar compounds have been shown to exhibit promising cytotoxic activity against certain cell lines , suggesting that they might have favorable bioavailability and distribution characteristics.
Result of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might lead to a reduction in collagen synthesis and deposition in the liver, thereby inhibiting the progression of fibrosis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-4-3-9-21-18(14)26-13-7-10-22(11-8-13)17(24)12-23-15-5-1-2-6-16(15)27-19(23)25/h1-6,9,13H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDHXXIORHIVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。